5-Chloro-1-fluoro-2-methyl-3-nitrobenzene
Overview
Description
5-Chloro-1-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 . It is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene consists of a benzene ring with chlorine (Cl), fluorine (F), a methyl group (CH3), and a nitro group (NO2) attached to it . The exact positions of these substituents on the benzene ring are defined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene include a molecular weight of 189.57 and a predicted density of 1.417±0.06 g/cm3 . The compound also has a predicted boiling point of 266.3±35.0 °C .Scientific Research Applications
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Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Methods of Application : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
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Regiospecific Silver-Mediated Fluorination of Aryl Silanes
- Scientific Field : Organic Chemistry
- Application Summary : 1-Fluoro-3-nitrobenzene was used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 1-Fluoro-3-nitrobenzene in the fluorination process .
- Results or Outcomes : The outcomes of this process are not specified in the source .
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Pharmaceutical and Agrochemical Intermediates
- Scientific Field : Pharmaceutical and Agrochemical Industries
- Application Summary : 1-Chloro-2-fluoro-3-nitrobenzene is used as pharmaceutical intermediates, agrochemical intermediates, intermediates of medicine .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this process are not specified in the source .
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IUPAC Nomenclature of Substituted Benzene Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry. Understanding the numbering of these derivatives, including compounds like 2-chloro-1-methyl-4-nitrobenzene, is essential for clear and unambiguous communication .
- Methods of Application : The specific methods of application involve understanding the rules of IUPAC nomenclature, including the lowest locant rule and the prioritization of functional groups .
- Results or Outcomes : This knowledge allows for clear communication and understanding in the field of organic chemistry .
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Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry
- Application Summary : Electrophilic aromatic substitution is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Methods of Application : The specific experimental procedures involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This reaction allows for the synthesis of a wide range of benzene derivatives .
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Synthesis of Benzoimidolones
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-Chloro-1-fluoro-4-nitrobenzene has been used in the synthesis of benzoimidolones .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Benzoimidolones are a class of compounds that have potential pharmaceutical applications .
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Biocidal Applications
- Scientific Field : Industrial Chemistry
- Application Summary : Compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) have been studied for their biocidal properties, particularly in aircraft fuel systems .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The study suggested that CMIT may be a useful biocide in aircraft fuel systems .
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Nomenclature of Substituted Benzene Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Understanding the IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry. This includes compounds like 2-chloro-1-methyl-4-nitrobenzene .
- Methods of Application : The specific methods of application involve understanding the rules of IUPAC nomenclature, including the lowest locant rule and the prioritization of functional groups .
- Results or Outcomes : This knowledge allows for clear communication and understanding in the field of organic chemistry .
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Synthesis of Benzoimidolones
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-Chloro-1-fluoro-4-nitrobenzene has been used in the synthesis of benzoimidolones .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Benzoimidolones are a class of compounds that have potential pharmaceutical applications .
properties
IUPAC Name |
5-chloro-1-fluoro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBDYQLSRVAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694629 | |
Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |
CAS RN |
1167056-41-8 | |
Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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